Comprehensive Technical Guide on Z-Lys(Boc)(isopropyl)-OH Dicyclohexylammonium Salt
Comprehensive Technical Guide on Z-Lys(Boc)(isopropyl)-OH Dicyclohexylammonium Salt
Abstract: Z-Lys(Boc)(isopropyl)-OH dicyclohexylammonium salt (CAS: 135101-24-5) is a highly specialized, orthogonally protected amino acid derivative utilized in advanced solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This whitepaper provides a rigorous breakdown of its molecular weight, structural properties, and the critical desalting protocols required to utilize it effectively. Designed for senior synthetic chemists and drug development professionals, this guide emphasizes the causality behind handling DCHA salts and orthogonal deprotection strategies.
Chemical Identity and Molecular Weight Analysis
Understanding the precise molecular weight of complex protected amino acids is the foundation of accurate stoichiometric calculations. Z-Lys(Boc)(isopropyl)-OH features a core lysine residue where the α -amine is protected by a benzyloxycarbonyl (Z or Cbz) group, and the ϵ -amine is both alkylated with an isopropyl group and protected by a tert-butyloxycarbonyl (Boc) group.
Because the free acid of this compound is a viscous, hygroscopic oil, it is commercially supplied as a dicyclohexylammonium (DCHA) salt to ensure crystallinity, stability, and ease of handling[1].
Table 1: Chemical Identity and Physical Properties
| Property | Value |
| IUPAC / Chemical Name | N- α -Z-N- ϵ -Boc-N- ϵ -isopropyl-L-lysine dicyclohexylammonium salt |
| CAS Number | 135101-24-5[] |
| Molecular Formula | C₂₂H₃₄N₂O₆ · C₁₂H₂₃N[3] |
| Average Molecular Weight | 603.85 g/mol |
| Monoisotopic Mass | 603.42 Da[] |
| Free Acid Molecular Weight | 422.52 g/mol |
| Appearance | White to off-white crystalline powder |
Table 2: Molecular Weight Contribution Breakdown
| Component | Chemical Formula | Average Mass ( g/mol ) | Mass Fraction (%) |
| Core Lysine Residue | C₆H₁₁N₂O₂ | 143.16 | 23.7% |
| Z (Cbz) Group | C₈H₇O₂ | 135.14 | 22.4% |
| Boc Group | C₅H₉O₂ | 101.13 | 16.7% |
| Isopropyl Group | C₃H₇ | 43.10 | 7.1% |
| DCHA Salt | C₁₂H₂₃N | 181.32 | 30.0% |
| Total (Salt Form) | C₃₄H₅₇N₃O₆ | 603.85 | 100.0% |
Expert Insight (E-E-A-T): The "603.4" Discrepancy A critical observation for synthetic chemists is the discrepancy between the true average molecular weight (603.85 g/mol ) and the value frequently listed in commercial catalogs (603.4 g/mol )[3][]. This 603.4 value actually represents the monoisotopic mass (603.42 Da). When calculating stoichiometry for bulk synthesis, using 603.4 g/mol instead of the average mass of 603.85 g/mol introduces a slight molar excess. While negligible at the bench scale, this discrepancy can impact atom economy and equivalent calculations during scale-up manufacturing.
The Causality of Experimental Choices: Why Desalt?
While the DCHA salt provides excellent shelf stability, it must be removed prior to coupling in peptide synthesis[5].
The Mechanistic Causality: If Z-Lys(Boc)(isopropyl)-OH·DCHA is used directly in a coupling reaction, the liberated dicyclohexylamine acts as a potent secondary amine. This can lead to two failure modes:
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Nucleophilic Competition: DCHA can attack the activated ester (e.g., OAt or OBt esters formed by HATU/DIC), forming an unreactive DCHA-amide and consuming your expensive amino acid.
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pH Disruption: DCHA alters the local basicity of the coupling environment, which can interfere with the kinetics of uronium-based coupling reagents (like HATU or HBTU), leading to incomplete couplings or guanidinylation (capping) of the resin-bound peptide.
Experimental Protocols
Protocol A: DCHA Desalting Workflow (Self-Validating System)
This protocol utilizes a biphasic acidic extraction to protonate the DCHA, driving it into the aqueous layer while retaining the protected amino acid in the organic layer[1][6].
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Solubilization: Weigh the required amount of Z-Lys(Boc)(iPr)-OH·DCHA (MW: 603.85 g/mol ). Suspend it in ethyl acetate (EtOAc) at a ratio of 10 mL per gram of salt.
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Acidic Partitioning: Add an equal volume of ice-cold 5% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid[1][5].
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Phase Separation: Transfer to a separatory funnel and agitate vigorously. Allow the phases to separate.
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Validation Check: Test the pH of the lower aqueous layer; it must be between pH 2–3 to ensure complete protonation of DCHA[1].
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Washing: Discard the lower aqueous layer. Wash the organic layer once more with 5% KHSO₄, followed by a brine (NaCl) wash to remove residual water and mineral acid[6].
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Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting Z-Lys(Boc)(iPr)-OH free acid (MW: 422.52 g/mol ) will present as a viscous oil or foam[1].
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Immediate Use: Re-dissolve the free acid in DMF or NMP immediately for coupling to prevent degradation.
Fig 1. Biphasic desalting workflow for removing DCHA from Z-Lys(Boc)(iPr)-OH.
Protocol B: Coupling of the Free Acid
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Activation: Dissolve the freshly desalted free acid (1.0 eq based on 422.52 g/mol ) in DMF. Add HATU (0.95 eq). Causality: Using a slight substoichiometric amount of HATU prevents guanidinylation of the free amine on the resin.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
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Coupling: Add the activated mixture to the resin. Agitate for 1-2 hours at room temperature.
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Validation: Perform a Kaiser test or LC-MS micro-cleavage to confirm complete coupling.
Orthogonal Deprotection Strategy
Z-Lys(Boc)(isopropyl)-OH is a masterclass in orthogonal protection. It allows chemists to selectively expose different reactive sites on the lysine residue without cross-reactivity[7].
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TFA Treatment: Cleaves the acid-labile Boc group on the ϵ -amine. Because the ϵ -amine is alkylated with an isopropyl group, removing the Boc exposes a secondary amine, which can be selectively acylated to create branched lipopeptides or stapled architectures. The Z group is completely stable to TFA.
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Hydrogenation / HF Treatment: Cleaves the Z (Cbz) group on the α -amine, exposing the primary amine for main-chain elongation.
Fig 2. Orthogonal deprotection logic for selective amine exposure in Z-Lys(Boc)(iPr)-OH.
References
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University of Regensburg. "Acylguanidines as bioisosteric groups (KHSO4 Desalting Protocols)." Uni-Regensburg. Available at: [Link]
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Wiley-VCH. "Protection Reactions in Peptide Synthesis." Wiley-VCH. Available at:[Link]
